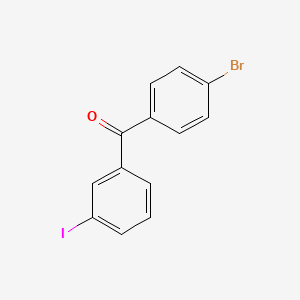

4'-Bromo-3-iodobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULLZCOQGRZYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568107 | |

| Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96464-18-5 | |

| Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Iodobenzophenone and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the benzophenone (B1666685) skeleton by coupling two appropriately substituted aromatic rings. Friedel-Crafts acylation is a classic and widely used method, while other carbon-carbon bond-forming strategies also provide viable pathways.

Friedel-Crafts Acylation Pathways in Benzophenone Formation

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones by reacting an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. scribd.comorganic-chemistry.org For the synthesis of a dissymmetric molecule like 4'-Bromo-3-iodobenzophenone, two primary Friedel-Crafts pathways are theoretically possible:

The acylation of iodobenzene with 4-bromobenzoyl chloride.

The acylation of bromobenzene with 3-iodobenzoyl chloride.

The reaction is typically carried out by treating the aromatic compound with the acyl halide and a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl halide to form a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring. youtube.com

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is more deactivated towards further electrophilic substitution than the starting aromatic reactant. organic-chemistry.org This deactivation prevents polyacylation, which can be a problem in the related Friedel-Crafts alkylation. youtube.com However, the reaction has limitations; it is generally unsuccessful with strongly deactivated aromatic rings, such as those bearing nitro or sulfonyl groups. masterorganicchemistry.com Halogenated aromatics, however, are typically suitable substrates. masterorganicchemistry.com

An example of a related synthesis is the preparation of 4-bromobenzophenone (B181533), which involves the reaction of bromobenzene and benzoyl chloride with an aluminum chloride catalyst. scribd.com

Table 1: Representative Friedel-Crafts Acylation Conditions for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| Bromobenzene | Benzoyl chloride | Aluminum chloride (AlCl₃) | 4-Bromobenzophenone | scribd.com |

| Benzene (B151609) | Propionyl chloride | Aluminum chloride (AlCl₃) | Ethyl phenyl ketone | masterorganicchemistry.com |

| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid / Graphite | Acylated Aromatic Ethers | organic-chemistry.org |

Carbon-Carbon Bond Formation Strategies

Beyond Friedel-Crafts reactions, other methods for forming carbon-carbon bonds are crucial in organic synthesis and can be applied to create the diaryl ketone structure. alevelchemistry.co.uk These reactions often involve organometallic reagents and provide alternative routes that may offer different functional group tolerance or regioselectivity.

One of the most fundamental C-C bond-forming reactions involves the use of Grignard reagents. A potential, though less direct, route to a benzophenone could involve the addition of an aryl Grignard reagent (e.g., 3-iodophenylmagnesium bromide) to an aryl aldehyde (e.g., 4-bromobenzaldehyde). This reaction would yield a diaryl methanol (B129727) intermediate, which would then require a subsequent oxidation step to form the target benzophenone.

Other notable C-C bond-forming reactions include:

Aldol Reactions: These reactions form β-hydroxy carbonyl compounds by coupling two carbonyl compounds (aldehydes or ketones). alevelchemistry.co.uklibretexts.org

Heck Reaction: This palladium-catalyzed reaction forms a C-C bond between an unsaturated halide and an alkene, offering a powerful tool for substitution on sp²-hybridized carbons. alevelchemistry.co.uk

Michael Addition: This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk

While not all of these are direct routes to benzophenones from simple haloaromatics in a single step, they represent the diversity of C-C bond formation strategies that can be integrated into more complex synthetic pathways for creating substituted diaryl ketones. alevelchemistry.co.uk

Strategies for Haloaromatic Incorporation

These strategies involve building the benzophenone core through cross-coupling reactions, which are highly efficient for creating carbon-carbon bonds and offer excellent control over the incorporation of substituents like halogens.

Cross-Coupling Reactions in Benzophenone Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their mild conditions and broad substrate scope. nih.gov

The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.govmdpi.com This method can be effectively used for synthesizing benzophenones by coupling an arylboronic acid with an aroyl chloride. mdpi.comchemicalbook.com

For the synthesis of this compound, two Suzuki coupling approaches are feasible:

Coupling of 4-bromophenylboronic acid with 3-iodobenzoyl chloride.

Coupling of 3-iodophenylboronic acid with 4-bromobenzoyl chloride.

The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(dppf)Cl₂, along with a base like potassium carbonate (K₂CO₃) in a suitable solvent system. nih.govmdpi.com Research has shown that acyl chlorides can be used as electrophiles in Suzuki couplings to produce aryl ketones. mdpi.com For instance, the synthesis of 4-bromobenzophenone and 3-bromobenzophenone has been studied using the coupling of the corresponding bromobenzoyl chlorides with phenylboronic acid. mdpi.com

A detailed study on the synthesis of 4-BROMO-3'-CHLOROBENZOPHENONE provides a relevant protocol. chemicalbook.com The reaction involved coupling (2-chlorophenyl)boronic acid with 4-bromobenzoyl chloride using a catalytic system of Pd(dba)₂, triphenylphosphine (PPh₃), and copper(I) thiophene-2-carboxylate (CuTC) in diethyl ether. chemicalbook.com

Table 2: Example of Suzuki Coupling Conditions for Benzophenone Analogue Synthesis

Note: This reaction couples an aryl bromide, not an acyl chloride, resulting in a biphenyl derivative, but illustrates relevant Suzuki conditions.

The Sonogashira coupling reaction traditionally forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. ekb.eg While not a direct route to benzophenones, it is highly relevant for the synthesis of chalcones (α,β-unsaturated ketones), which are structurally related and can be precursors. ekb.egnih.gov

A significant development is the domino "coupling-isomerization reaction" (CIR). nih.gov In this process, the Sonogashira coupling of an electron-deficient aryl halide with a 1-propargyl alcohol does not stop at the expected alkyne product. Instead, it undergoes a subsequent base-catalyzed isomerization of the propargyl alcohol to an enone, directly yielding a chalcone in a one-pot procedure. nih.gov The reaction sequence involves a rapid Pd/Cu-catalyzed alkynylation followed by a slower amine-base-catalyzed isomerization. nih.gov

This methodology provides an efficient pathway to chalcones, which are valuable intermediates in organic synthesis. ekb.eg For example, ynones, synthesized via Sonogashira coupling of benzoyl chlorides and phenylacetylenes, can be further reacted to produce chalcones. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Halogenated Derivatives

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for the synthesis of various substituted aromatic compounds. Unlike electrophilic substitution, which is characteristic of electron-rich aromatic systems, SNAr is feasible for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs). libretexts.orglibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For this mechanism to be effective, two main conditions must be met:

The aromatic ring must be substituted with at least one powerful electron-withdrawing group, typically positioned ortho or para to the leaving group. libretexts.org This positioning is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

There must be a good leaving group, typically a halide (F, Cl, Br, I) or a nitro group.

In the context of halogenated benzophenones, the benzoyl group itself acts as a deactivating, electron-withdrawing substituent. However, it is generally not as potent as a nitro group in activating a ring for SNAr. Therefore, direct substitution of the bromo or iodo group on this compound via a classical SNAr reaction is challenging under standard conditions. More commonly, SNAr routes are employed on benzophenone precursors that are specifically designed for high reactivity. For instance, a fluorine atom, being a highly effective leaving group in SNAr, or a nitro group, providing strong activation, might be present on the aromatic ring in a strategic position.

Recent advancements have also explored transition-metal catalysis to facilitate SNAr reactions on traditionally unreactive arenes, such as electron-neutral and electron-rich halobenzenes. nih.gov These methods utilize transition-metal units (e.g., Ru(II) or Rh(III) complexes) that coordinate to the aromatic ring, enhancing its electrophilicity and enabling nucleophilic attack. nih.gov Another novel approach involves the concept of homolysis-enabled electronic activation, where a transient phenoxyl radical acts as a powerful electron-withdrawing group to promote SNAr on otherwise inert halophenols. osti.gov

The table below illustrates hypothetical SNAr reactions on an activated fluorobenzophenone analogue, demonstrating the versatility of this method for creating diverse derivatives.

| Precursor | Nucleophile | Reagent/Conditions | Potential Product |

| (4-Bromophenyl)(4-fluoro-3-nitrophenyl)methanone | Ammonia (NH₃) | DMSO, heat | (4-Bromophenyl)(4-amino-3-nitrophenyl)methanone |

| (4-Bromophenyl)(4-fluoro-3-nitrophenyl)methanone | Sodium methoxide (NaOCH₃) | Methanol, heat | (4-Bromophenyl)(4-methoxy-3-nitrophenyl)methanone |

| (4-Bromophenyl)(4-fluoro-3-nitrophenyl)methanone | Sodium azide (NaN₃) | DMF, heat | (4-Azido-3-nitrophenyl)(4-bromophenyl)methanone |

| (4-Bromophenyl)(4-fluoro-3-nitrophenyl)methanone | Piperidine | K₂CO₃, DMSO | (4-Bromophenyl)(3-nitro-4-(piperidin-1-yl)phenyl)methanone |

Radiosynthetic Protocols for Iodinated Benzophenone Analogues

The synthesis of radioiodinated compounds is of significant interest for applications in nuclear medicine, particularly for diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy. Several methods exist for incorporating radioactive iodine isotopes (such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) into aromatic molecules like benzophenone analogues. mdpi.com

A prevalent and highly efficient method for radioiodination is the iododestannylation of an organotin precursor. nih.gov This reaction involves the electrophilic substitution of a trialkylstannyl group (e.g., trimethylstannyl or tributylstannyl) on the aromatic ring with a radioactive iodine atom. The process is typically carried out in the presence of a mild oxidizing agent, which converts the radioiodide (e.g., from Na[¹²⁴I]) into an electrophilic iodine species. This method is favored for its high radiochemical yield (RCY), regioselectivity, and the use of precursors that are often stable and readily prepared. nih.gov For a molecule like this compound, a precursor such as (4-bromophenyl)(3-(trimethylstannyl)phenyl)methanone could be synthesized and then subjected to radioiodination to produce the desired radiolabeled product.

Another common strategy is direct electrophilic radioiodination, where a hydrogen atom on an activated aromatic ring is substituted by radioiodine. mdpi.com This requires an oxidizing agent to generate the electrophilic iodinating species. Common oxidizing agents include Iodogen®, N-chlorosuccinimide (NCS), or chloramine-T. mdpi.comnih.gov The success of this method depends on the reactivity of the aromatic substrate, with electron-rich arenes being more susceptible to electrophilic attack.

The choice of method often depends on the specific substrate, the desired position of the label, and the required radiochemical purity and yield. The table below summarizes key radiosynthetic protocols applicable to the synthesis of iodinated aromatic compounds.

| Method | Precursor | Radioiodine Source | Reagents/Oxidant | Typical RCY | Reference |

| Iododestannylation | Aryl-Sn(Alkyl)₃ | Na[I] | Chloramine-T or Iodogen® | High (e.g., 55 ± 6%) | nih.gov |

| Electrophilic Substitution | Activated Arene (Ar-H) | Na[I] | Iodogen® | Variable (up to 100%) | mdpi.com |

| Sandmeyer-type Reaction | Aryl Diazonium Salt | Na[I] | (Not applicable) | Variable | mdpi.com |

| Copper-catalyzed Radioiodination | Arylboronic Acid | Na[I] | Copper catalyst, oxidant | High (92-100%) | mdpi.com |

These protocols provide robust pathways for the synthesis of radioiodinated benzophenone analogues, enabling their investigation as potential radiotracers for molecular imaging.

Chemical Reactivity and Transformative Processes of 4 Bromo 3 Iodobenzophenone

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com For dihalogenated substrates like 4'-Bromo-3-iodobenzophenone, the differing reactivity of the carbon-halogen bonds is a key feature for synthetic applications. torontomu.caoiccpress.com

Differential Reactivity of Bromine versus Iodine Substituents

In the context of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the reactivity of aryl halides typically follows the order: I > Br > Cl > F. This trend is governed by the bond dissociation energy of the carbon-halogen (C-X) bond, where the weaker C-I bond is more easily broken during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The C-I bond is weaker and therefore more reactive in these catalytic cycles than the C-Br bond. ossila.com

This differential reactivity allows for selective, stepwise functionalization of this compound. By carefully controlling reaction conditions (e.g., catalyst, temperature, and reaction time), it is possible to induce a reaction at the more reactive iodinated position while leaving the brominated position intact for a subsequent, different transformation.

| Halogen Substituent | Position on Benzophenone (B1666685) Core | Relative Bond Strength (C-X) | Reactivity in Oxidative Addition | Suitability for Selective First Coupling |

|---|---|---|---|---|

| Iodine (I) | 3 | Weakest | Highest | High |

| Bromine (Br) | 4' | Intermediate | Intermediate | Low (requires more forcing conditions) |

Application in Functional Group Interconversion

The ability to sequentially functionalize the two halogenated sites makes this compound a valuable building block for the synthesis of complex, multifunctional molecules. A common strategy involves an initial coupling reaction at the 3-position (iodine), followed by a second coupling at the 4'-position (bromine). This stepwise approach provides access to a wide array of derivatives that would be difficult to synthesize otherwise.

For example, a Suzuki coupling could be performed first to introduce a new aryl or heteroaryl group at the iodine-bearing carbon. The resulting 3-substituted-4'-bromobenzophenone can then be subjected to a different cross-coupling reaction, such as a Buchwald-Hartwig amination to install a nitrogen-based functional group, or a Sonogashira coupling to add an alkyne.

| Step | Reaction Type | Reactive Site | Example Reagent | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-I (position 3) | Phenylboronic acid | 3-Phenyl-4'-bromobenzophenone |

| 2 | Buchwald-Hartwig Amination | C-Br (position 4') | Aniline | 3-Phenyl-4'-(phenylamino)benzophenone |

| 1 | Sonogashira Coupling | C-I (position 3) | Phenylacetylene | 3-(Phenylethynyl)-4'-bromobenzophenone |

| 2 | Heck Coupling | C-Br (position 4') | Styrene | 3-(Phenylethynyl)-4'-stilbenylbenzophenone |

Nucleophilic Addition and Substitution Reactions

The reactivity of this compound is also defined by the electrophilic nature of its carbonyl carbon and the potential for substitution on its aromatic rings.

Investigation of Nucleophilic Attack on the Carbonyl Center

The carbonyl group in benzophenones is polar, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. wikipedia.orglibretexts.org Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds, readily add to the carbonyl carbon. wikipedia.org This addition breaks the C=O pi bond and, after an aqueous workup, yields a tertiary alcohol. libretexts.orgyoutube.com During this process, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

Research on related halobenzophenones has shown that reactions with certain nucleophiles can proceed through an electron transfer-radical coupling (ET-RC) pathway in addition to the standard polar (PL) mechanism. oup.com In the ET pathway, an electron is transferred from the nucleophile to the benzophenone, forming a ketyl radical anion. This intermediate can undergo dehalogenation, particularly if the halogen is on a sterically accessible ortho position. oup.com For this compound, the formation of such a ketyl radical could potentially lead to reductive cleavage of the C-I or C-Br bonds, competing with the standard 1,2-addition to the carbonyl.

| Nucleophile Type | Primary Mechanism | Expected Product |

|---|---|---|

| Hydride (e.g., NaBH₄) | Polar Addition | (4'-Bromophenyl)(3-iodophenyl)methanol |

| Grignard Reagent (e.g., MeMgBr) | Polar Addition / Electron Transfer | 1-(4'-Bromophenyl)-1-(3-iodophenyl)ethanol |

| Strong Electron-Donating Nucleophiles | Electron Transfer | Potential for dehalogenated byproducts alongside alcohol |

Aromatic Substitution Mechanisms, including SNAr

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction requires two main conditions: a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, the reverse of the trend seen in metal-catalyzed cross-coupling. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the C-X bond.

In this compound, the benzoyl group acts as a deactivating, electron-withdrawing substituent.

On the 3-iodophenyl ring: The iodine is meta to the activating carbonyl group, a position that does not provide significant stabilization for the SNAr intermediate. Therefore, direct substitution of the iodine via an SNAr mechanism is highly unfavorable.

On the 4'-bromophenyl ring: The bromine is para to the carbonyl linkage, which is an activating position. However, bromine is a less effective leaving group than fluorine in SNAr reactions. ossila.com

Consequently, this compound is generally a poor substrate for SNAr reactions under standard conditions. Significant activation would be required, or the reaction would need to proceed through an alternative mechanism like the Sₙ1 pathway involving a diazonium salt, or a benzyne (B1209423) mechanism under very strong basic conditions.

| Halogen Site | Position Relative to Carbonyl | Leaving Group Aptitude (SNAr) | Activation by Carbonyl | Overall SNAr Suitability |

|---|---|---|---|---|

| 3-Iodo | meta | Poor | Weak | Very Low |

| 4'-Bromo | para | Moderate | Strong | Low to Moderate |

Photochemical Transformations

Benzophenone is a canonical photosensitizer in organic chemistry. Upon absorption of UV light (around 340-360 nm), its carbonyl oxygen's non-bonding electron is promoted to the π* anti-bonding orbital of the carbonyl group (an n→π* transition). The resulting singlet excited state rapidly undergoes intersystem crossing to form a more stable triplet excited state.

This triplet-state benzophenone is a potent diradical species capable of several photochemical reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor (like a solvent molecule, e.g., isopropanol) to form a diphenylketyl radical.

Energy Transfer: It can transfer its triplet energy to another molecule, sensitizing it to react.

Photoreduction and Dehalogenation: In the presence of electron donors, the excited benzophenone can be reduced to its radical anion. For halogenated benzophenones, this can initiate a dehalogenation cascade. oup.comacs.org Studies on related systems have shown that reductive activation can lead to the cleavage of carbon-halogen bonds. acs.org

For this compound, irradiation with UV light would likely lead to the formation of the triplet state. This species could abstract hydrogen from the solvent or undergo photoreduction, potentially leading to the cleavage of the weaker C-I bond first, followed by the C-Br bond under more prolonged exposure or stronger reducing conditions.

| Reaction Pathway | Initiating Step | Key Intermediate | Potential Outcome |

|---|---|---|---|

| Hydrogen Abstraction | n→π* excitation, intersystem crossing | Triplet state benzophenone | Formation of a ketyl radical and a solvent-derived radical |

| Reductive Deiodination | Photochemical electron transfer | Benzophenone radical anion | Cleavage of C-I bond to yield 4'-bromobenzophenone |

| Reductive Debromination | Photochemical electron transfer | Benzophenone radical anion | Cleavage of C-Br bond to yield 3-iodobenzophenone |

Photoreduction Pathways and Quantum Efficiency Studies

The photoreduction of benzophenones is a well-studied photochemical process that typically proceeds via the excitation of the benzophenone to a singlet state, followed by intersystem crossing to a triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor (like a solvent) to form a ketyl radical. Two ketyl radicals can then dimerize to form a benzpinacol.

Dehalogenation Processes

The presence of carbon-halogen bonds in this compound offers pathways for dehalogenation, particularly through radical intermediates. When this compound accepts an electron from a nucleophile, a radical anion (ketyl) is formed. This ketyl intermediate can undergo dehalogenation if its lifetime is sufficiently long. The carbon-iodine bond is generally weaker than the carbon-bromine bond, suggesting that deiodination would be the more favorable process.

Studies on o-halobenzophenones have shown that the electrochemically generated radical anion can undergo dehalogenation. This principle extends to chemical reactions where an electron is transferred from a nucleophile to the ketone. The detection of a dehalogenated product, such as 4'-bromobenzophenone or benzophenone, serves as strong evidence for the occurrence of a single-electron transfer (SET) to form the ketyl radical, which then expels a halide ion.

Electron Transfer (ET) Reactions

Grignard Reagent Interactions and Radical Intermediates

The reaction of this compound with Grignard reagents (RMgX) can proceed through two competing pathways: a polar (PL) nucleophilic addition to the carbonyl group or a single-electron transfer (ET) from the Grignard reagent to the benzophenone. The ET pathway generates a ketyl radical anion intermediate.

For benzophenones with a halogen at the ortho position, like the 3-iodo group in this compound, steric hindrance can slow down the direct nucleophilic attack on the carbonyl carbon. This steric effect, combined with the lability of the carbon-iodine bond, makes the ET pathway more competitive. Following the ET event, the resulting ketyl radical can undergo one of two subsequent reactions: radical coupling with the Grignard-derived radical cation to form the 1,2-adduct, or dehalogenation (specifically, deiodination) to form a benzophenone radical. This new radical can then either react with another Grignard reagent molecule or abstract a hydrogen from the solvent.

The competition between these pathways is influenced by the specific Grignard reagent used. For example, reactions with methylmagnesium iodide (MeMgI) and phenylmagnesium bromide (PhMgBr) on sterically hindered o-halobenzophenones have shown evidence of dehalogenation, indicating the formation of a ketyl radical with a sufficient lifetime to undergo C-X bond cleavage.

Assessment of Electron-Transfer Ability of Nucleophiles

Because the dehalogenation of this compound is a direct consequence of an ET event, this compound can serve as a chemical probe to evaluate the electron-transfer capability of various nucleophiles. If a reaction between this compound and a nucleophile yields dehalogenated products (e.g., 4'-bromobenzophenone), it indicates that the nucleophile was capable of transferring an electron to the ketone, forming the requisite ketyl radical intermediate.

The utility of halobenzophenones as ET probes has been demonstrated in reactions with different Grignard reagents. The percentage of dehalogenated product formed correlates with the electron-donating strength of the nucleophile and the stability of the resulting ketyl radical. The table below summarizes findings for related halobenzophenones, which can be extrapolated to predict the behavior of this compound.

| Halobenzophenone | Grignard Reagent | Dehalogenation Observed? | Inferred ET Ability |

|---|---|---|---|

| o-Iodobenzophenone | MeMgI | Yes | Sufficient |

| o-Iodobenzophenone | PhMgBr | Yes | Sufficient |

| o-Bromobenzophenone | MeMgI | Yes | Sufficient |

| o-Bromobenzophenone | PhMgBr | Yes | Sufficient |

| o-Halobenzophenone | CH2=CHCH2MgBr | No | Insufficient ketyl lifetime |

Oxidation and Reduction Chemistry

Chemoselective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in this compound to the corresponding secondary alcohol, (4-bromophenyl)(3-iodophenyl)methanol, requires a reagent that does not affect the carbon-bromine or carbon-iodine bonds. This presents a challenge, as many powerful reducing agents can also cause hydrodehalogenation.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are often suitable for this transformation. NaBH₄ is a mild reducing agent that typically reduces aldehydes and ketones without affecting more robust functional groups like aryl halides. libretexts.orgrsc.org The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695).

For substrates where selectivity is a concern, more specialized reagent systems have been developed. A zinc-catalyzed reduction using pinacolborane (HBpin) has been shown to be highly chemoselective, tolerating sensitive functional groups including iodo, bromo, and chloro substituents. mdpi.com Another approach involves the Luche reduction, which uses NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃). This method enhances the electrophilicity of the carbonyl carbon, promoting selective 1,2-reduction of the carbonyl group, often with high efficiency and tolerance for other functional groups. masterorganicchemistry.com

The table below lists potential reducing agents for the chemoselective reduction of the carbonyl group in this compound.

| Reducing Agent/System | Typical Solvent | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Standard, mild reagent for ketone reduction. libretexts.org |

| Zinc Acetate (B1210297) (Zn(OAc)₂)/Pinacolborane (HBpin) | Not specified | Catalytic system with high chemoselectivity; tolerates aryl halides. mdpi.com |

| Sodium Borohydride (NaBH₄)/Cerium(III) Chloride (CeCl₃) | Methanol | Luche Reduction; enhances carbonyl reactivity for selective reduction. masterorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Aprotic solvents (e.g., Toluene, THF) | Powerful reducing agent; requires careful control of stoichiometry and temperature to avoid over-reduction or dehalogenation. rsc.org |

Oxidative Transformations of Aromatic Rings and Halogens

The oxidation of benzophenones and their halogenated derivatives can proceed through several pathways, targeting either the aromatic rings or the carbon-halogen bonds. While specific studies on the oxidative transformation of this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on related di-halosubstituted benzophenones and general principles of organic oxidation.

Oxidation can be employed as a "polishing" treatment in the synthesis of di-halosubstituted benzophenones to remove impurities. google.com This process utilizes a variety of oxidizing agents in a suitable liquid medium. The choice of oxidant and conditions can influence the outcome of the reaction, potentially leading to the formation of phenols, quinones, or, in more vigorous conditions, degradation of the aromatic system. Electrochemical studies on substituted benzophenones provide insights into their redox behavior, indicating that they undergo oxidation and reduction processes. mdpi.com The presence of electron-withdrawing halogen substituents, such as bromine and iodine, generally makes the aromatic rings less susceptible to electrophilic attack and oxidation compared to the unsubstituted benzophenone. However, the halogens themselves can influence the reaction. For instance, electrochemically generated radical anions of bromobenzophenones have been shown to undergo dehalogenation, suggesting the lability of the carbon-halogen bond under certain redox conditions. oup.com

A variety of oxidizing agents are suitable for the transformation of related halogenated compounds. The table below summarizes potential reagents for such oxidative processes.

Table 1: Potential Oxidizing Agents for Di-halosubstituted Benzophenones

| Oxidizing Agent Category | Specific Examples | Liquid Medium Examples |

|---|---|---|

| Peroxides | Hydrogen peroxide, Sodium peroxide | Acetic acid, Hydrochloric acid, Sulfuric acid |

| Metal Oxides | Manganese dioxide | Acetic acid |

| Permanganates | Potassium permanganate | Acetic acid |

| Peracids | Perchloric acid | Water |

| Persulfates | Sodium persulfate | Water |

| Perchlorates | Sodium perchlorate, Potassium perchlorate | Water |

| Tungstates | Sodium tungstate | Water |

| Molybdates | Sodium molybdate, Potassium molybdate | Water |

| Halogens | Chlorine | Acetic acid |

| Mixed Systems | Cobalt acetate and Sodium bromide | Acetic acid |

| Gaseous Oxidants | Air | Acetic acid |

This table is based on information from a process for the preparation of di-halosubstituted benzophenones. google.com

Intramolecular Cyclization Reactions in Related Systems

Intramolecular cyclization reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic frameworks. While specific intramolecular cyclization of this compound itself is not prominently documented, numerous studies on related systems demonstrate the potential for such transformations. These reactions often proceed via radical or ionic intermediates, and can be initiated by thermal, photochemical, or electrochemical methods.

For example, electrochemical strategies have been successfully employed to induce intramolecular cyclizations. Metal-free electrochemical C-H aminations have been used to synthesize 1H-indazoles from N-H-containing hydrazone derivatives in good to excellent yields. nih.gov This process involves an initial oxidation to generate a nitrogen-centered radical, which then undergoes intramolecular cyclization. nih.gov Similarly, an electrochemical tandem oxidative azidation and intramolecular cyclization of N-aryl enamines provides a route to quinoxaline (B1680401) derivatives. rsc.org

Other related systems also exhibit facile intramolecular cyclization. 2-Alkynylarylketones, under metal-free and water-assisted conditions, can be converted to various indenones. researchgate.net Furthermore, photochemical methods can be used to initiate intramolecular [2+2] cycloadditions and Current time information in Bangalore, IN. sigmatropic shifts in suitably functionalized molecules, demonstrating the versatility of cyclization strategies. acs.org The table below outlines several intramolecular cyclization reactions in systems related to this compound, highlighting the diversity of reactants and products.

Table 2: Examples of Intramolecular Cyclization Reactions in Related Systems

| Starting Material Class | Reaction Type | Product Class | Key Conditions/Catalysts |

|---|---|---|---|

| N-H containing Hydrazones | Electrochemical C-H Amination | 1H-Indazoles | Platinum electrodes, n-Bu₄NBF₄/DCM/HFIP |

| N-Aryl Enamines | Tandem Oxidative Azidation/Cyclization | Quinoxalines | Electrochemical oxidation, TMSN₃ |

| 2-Alkynylarylketones | Intramolecular Cyclization | Indenones | Metal-free, water-assisted |

| 4-(pent-4-en-1-yloxy)quinolin-2(1H)-one | Photochemical [2+2] Cycloaddition | Cyclobutane derivative | Iridium(III) photocatalyst |

| Verbenone | Photochemical Current time information in Bangalore, IN. Sigmatropic Shift | Chrysanthenone | Iridium(III) photocatalyst |

| Propargyl bromoester | Electrochemical Cyclization | Furanolignan precursor | Ni(II) complex catalyst |

This table synthesizes data from several studies on intramolecular cyclization reactions. nih.govrsc.orgresearchgate.netacs.orgpsu.edu

Spectroscopic Elucidation of 4 Bromo 3 Iodobenzophenone Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4'-Bromo-3-iodobenzophenone. By analyzing the chemical shifts, splitting patterns, and coupling constants in both proton (¹H) and carbon (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the carbonyl group and the halogen substituents. The protons on the two aromatic rings will exhibit distinct signals due to their different chemical environments.

The protons on the 4'-bromophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. chemicalbook.com The protons ortho to the bromine atom will be influenced by its electron-withdrawing inductive effect and electron-donating resonance effect. Similarly, the protons on the 3-iodophenyl ring will show a more complex splitting pattern due to the meta-substitution. The proton between the iodo and carbonyl-linking carbon is expected to be the most deshielded proton of this ring system. The splitting of these signals is governed by the spin-spin coupling between adjacent protons, typically following the n+1 rule. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is predictive and based on the analysis of similar halogenated benzophenone (B1666685) structures. Actual values may vary depending on the solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Protons on 4'-bromophenyl ring | 7.60 - 7.80 | Doublet (d) |

| Protons on 3-iodophenyl ring | 7.20 - 8.20 | Multiplet (m) |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, thirteen distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. libretexts.org

The carbonyl carbon (C=O) is the most deshielded and will appear at the low-field end of the spectrum, typically in the range of 190-200 ppm. libretexts.org The aromatic carbons will resonate in the region of 120-140 ppm. The carbons directly bonded to the halogens (ipso-carbons) will have their chemical shifts significantly influenced by the "heavy atom effect," where the large electron cloud of bromine and especially iodine can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The other aromatic carbons will show shifts determined by their position relative to the carbonyl and halogen substituents. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on the analysis of similar halogenated benzophenone structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons (C-Br, C-I) | 90 - 130 |

| Other Aromatic Carbons | 125 - 140 |

| Quaternary Aromatic Carbons | 135 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the range of 1650-1670 cm⁻¹ for aromatic ketones. wpmucdn.com The conjugation of the carbonyl group with the two aromatic rings slightly lowers its stretching frequency compared to non-conjugated ketones. wpmucdn.com

Other key vibrational modes include:

Aromatic C-H stretching: These appear as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C stretching: These are observed as several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-Br stretching: A medium to strong absorption expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

C-I stretching: This vibration occurs at a lower frequency than C-Br stretching, usually below 500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Br Stretch | 500 - 600 | Medium to Strong |

| C-I Stretch | ~500 | Medium |

Quantum Theoretical Approaches to IR Spectra Elucidation

Quantum theoretical calculations, particularly those using Density Functional Theory (DFT), are increasingly used to complement experimental IR data. nih.govresearchgate.net These computational methods can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov

For a molecule like this compound, a theoretical model can be constructed, and its geometry optimized to find the lowest energy conformation. scispace.com Subsequently, vibrational frequency calculations can be performed on this optimized structure. The resulting theoretical spectrum provides a detailed assignment for each vibrational mode, including stretching, bending, and torsional motions. tandfonline.com

By comparing the theoretically calculated spectrum with the experimental one, a more confident and detailed assignment of the observed absorption bands can be made. nih.gov This is particularly useful for complex molecules where many vibrational bands overlap in the fingerprint region. Furthermore, theoretical studies can investigate how factors like solvent effects or intermolecular interactions might influence the vibrational spectra. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, insights into the electronic structure and conjugation of a compound can be obtained.

Analysis of Electronic Absorption and Emission Characteristics

An analysis of the electronic absorption and emission characteristics of this compound would reveal key aspects of its photophysical behavior. The UV-Vis absorption spectrum is expected to display distinct bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For a molecule like this compound, the primary electronic transitions of interest would be the π → π* and n → π* transitions. The benzophenone core, with its carbonyl group and two phenyl rings, constitutes a significant chromophore. The presence of the bromine and iodine atoms, with their lone pairs of electrons, would also influence the electronic environment.

Expected Absorption Characteristics:

A hypothetical UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, would likely exhibit the following features:

π → π Transitions:* Intense absorption bands at shorter wavelengths (likely below 300 nm) would be attributable to π → π* transitions within the aromatic rings and the carbonyl group. The extensive conjugation in the benzophenone system would result in a high molar absorptivity (ε) for these transitions.

n → π Transition:* A weaker absorption band at a longer wavelength (likely in the near-UV region, around 330-370 nm) would correspond to the n → π* transition of the carbonyl group's non-bonding electrons. This transition is typically less intense than π → π* transitions.

The positions and intensities of these absorption maxima (λmax) would be sensitive to the solvent polarity. In terms of emission characteristics, upon excitation with an appropriate wavelength of light, the molecule could potentially exhibit fluorescence or phosphorescence as it returns to its ground state. The emission spectrum would provide information about the energy of the excited states.

Hypothetical UV-Vis Data Table

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | < 300 | High |

| n → π | 330 - 370 | Low |

Note: This table is hypothetical and illustrates the type of data that would be obtained from a UV-Vis analysis. Actual experimental values are not available.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal Structure Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure.

The determined crystal structure would provide the following key details:

Bond Lengths and Angles: The lengths of all covalent bonds (e.g., C-C, C=O, C-Br, C-I) and the angles between them would be measured with high precision. This data would offer insights into the bonding and steric effects within the molecule.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be elucidated. This would reveal any significant intermolecular interactions, such as halogen bonding (involving the bromine and iodine atoms) or π-π stacking between the aromatic rings, which govern the solid-state packing.

Hypothetical Crystallographic Data Table

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.22 Å |

| Phenyl Ring Dihedral Angle | Variable |

Note: This table is hypothetical and illustrates the type of data that would be obtained from a single-crystal X-ray diffraction study. Actual experimental values are not available.

Theoretical and Computational Investigations of 4 Bromo 3 Iodobenzophenone

Quantum Chemical Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nobelprize.orgscispace.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com This approach has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency, making it suitable for studying relatively large molecules like substituted benzophenones. nih.govaps.org

DFT calculations can elucidate the electronic properties of 4'-Bromo-3-iodobenzophenone by mapping its electron density distribution. From this, key reactivity descriptors can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability of a molecule. A smaller gap suggests higher reactivity.

Computational studies on similar structures allow for the prediction of reactive sites using concepts like Fukui functions, which identify the areas of a molecule most susceptible to nucleophilic or electrophilic attack. In this compound, the carbonyl carbon is a primary electrophilic site, while the carbon atoms bonded to the iodine and bromine are susceptible to metal-catalyzed cross-coupling reactions. ossila.com

Table 1: Representative DFT-Calculated Reactivity Descriptors for an Analogous Compound, 4-Bromo-3-(methoxymethyl)benzoic acid This table presents data for an analogous compound to illustrate the types of parameters obtained from DFT calculations.

| Reactivity Descriptor | Value (Gas Phase) | Value (in Water, PCM) | Significance |

| HOMO-LUMO Gap | 4.46 eV | N/A | Indicates moderate kinetic stability. |

| Electrophilicity Index (ω) | 1.98 eV | ~1.68 eV (Reduced by ~15%) | Suggests susceptibility to nucleophilic attack; solvation can reduce this reactivity. |

Source: Data derived from studies on 4-Bromo-3-(methoxymethyl)benzoic acid.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. gaussian.com A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, corresponding to an energy barrier that must be overcome for the reaction to proceed. scholaris.ca

For this compound, mechanistic studies could focus on reactions such as nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). The presence of two different halogens, bromine and iodine, at distinct positions offers an opportunity for selective functionalization. Computational modeling can predict the transition state structures and energies for oxidative addition of a palladium catalyst to the C-I bond versus the C-Br bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the transition state for the oxidative addition at the iodinated position is expected to be lower in energy, predicting that reactions will preferentially occur at this site. ossila.com DFT calculations can confirm this by locating the respective transition state geometries and calculating their activation barriers, thus providing a theoretical basis for the observed regioselectivity in chemical synthesis. umich.edu

Reaction Kinetics and Thermodynamics

Beyond static electronic properties, computational methods can model the dynamic processes of chemical reactions, providing quantitative data on their speed (kinetics) and energy balance (thermodynamics).

Computational modeling allows for the exploration of various potential reaction pathways for this compound. By calculating the energies of all reactants, intermediates, transition states, and products, a detailed energy profile can be constructed for competing reaction mechanisms.

For example, in a cross-coupling reaction, different ligands on the metal catalyst can lead to different reaction efficiencies. Computational models can simulate the reaction pathway with various ligands to identify the one that results in the lowest activation barrier, thereby optimizing reaction conditions. umich.edu Similarly, the influence of solvent on the reaction pathway can be modeled using approaches like the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effects of the solvent on the energies of the species involved in the reaction. researchgate.net This is crucial for understanding how the reaction environment affects both the kinetics and thermodynamics of the transformation.

Activation parameters, such as the activation energy (Ea), are crucial for understanding reaction kinetics. These parameters can be determined computationally by calculating the energy difference between the reactants and the transition state. oregonstate.edu Advanced computational methods can also determine the Gibbs free energy of activation (ΔG‡), which includes entropic contributions and is directly related to the reaction rate constant via transition state theory.

While specific experimental or computational activation parameters for reactions involving this compound are not documented, the principles for their determination are well-established. For instance, studying the photochemical reduction of related compounds like 4-bromobenzophenone (B181533) provides a framework for how such parameters could be approached. oregonstate.edu By modeling the reaction pathway, the energy barrier can be quantified, offering a theoretical prediction of the reaction rate under specific conditions.

Photophysical Properties Simulation

The interaction of molecules with light is fundamental to fields like photochemistry and materials science. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the photophysical properties of molecules. gaussian.com These simulations can predict UV-Visible absorption spectra, the nature of electronic transitions (e.g., n→π* or π→π*), and the properties of excited states. gaussian.com

For this compound, simulations can provide insight into its behavior upon absorbing light. The benzophenone (B1666685) core is known for its efficient intersystem crossing (ISC) from the first excited singlet state (S1) to the first excited triplet state (T1). The presence of heavy atoms like bromine and particularly iodine is known to significantly enhance the rate of ISC due to the "heavy atom effect," which increases spin-orbit coupling.

Computational simulations could predict the energies of the S1 and T1 states and the magnitude of spin-orbit coupling between them. This would allow for a theoretical estimation of the phosphorescence properties and the triplet state lifetime. Experimental studies on analogous compounds like 4-bromo-4'-fluorobenzophenone (B1329429) have determined phosphorescence emission lifetimes, which serve as a benchmark for the type of data that can be obtained and compared with computational predictions. oregonstate.edu The enhanced ISC and potentially long-lived triplet state could make this compound a candidate for applications as a photosensitizer in photoredox catalysis or for use in organic light-emitting diodes (OLEDs). acs.org

Excited State Calculations and Energy Transfer Dynamics

No dedicated excited state calculations for this compound have been identified in the existing literature. However, the photophysical behavior of benzophenones is extensively studied, and the effects of substituents are well-documented.

Research on various substituted benzophenones (BPs) has shown that the lifetimes of their higher triplet excited states (Tn) can range from 110 to 450 picoseconds, with the variation being dependent on the nature of the substituents. rsc.orgnih.gov The primary deactivation pathway for these higher triplet states is internal conversion to the first triplet state (T1), and the rate of this process is influenced by the energy gap between the Tn and T1 states. rsc.orgnih.gov For this compound, the presence of heavy atoms like bromine and iodine is expected to significantly influence its excited state dynamics through the heavy-atom effect, which typically enhances the rates of intersystem crossing (ISC).

Studies on 4,4'-disubstituted benzophenones have revealed that triplet state lifetimes can vary over nine orders of magnitude in crystalline form, from picoseconds to milliseconds. acs.org This wide range is attributed to an efficient triplet-state self-quenching mechanism. acs.org The rate of this quenching is correlated with the electronic nature of the substituents. acs.org Furthermore, the substitution pattern on the phenyl rings affects the excited-state evolution channels. For example, in donor-acceptor dyads of benzophenone and phenothiazine, the substitution position (ortho, meta, or para) dictates whether through-space or through-bond charge transfer occurs, and subsequently influences the formation of triplet states. aip.org

In the case of this compound, the differing electronic effects and positions of the bromine and iodine atoms would likely lead to complex excited-state behavior. The electron-withdrawing nature of the halogens would affect the energy levels of the nπ* and ππ* states, which in turn governs the photophysical properties. rsc.org The solvent environment can also dramatically alter these properties; for instance, hydrogen-bonding interactions with protic solvents have been shown to modify the rate of intersystem crossing in benzophenone itself. researchgate.netscispace.com

A study on 4-Chloro-3-iodobenzophenone, a close analog, involved quantum chemical calculations using the DFT method B3LYP/LanL2DZ to analyze its vibrational spectra. researchgate.net Similar computational approaches would be invaluable in elucidating the precise excited state energies and transition dynamics for this compound.

Intermolecular Interactions

The intermolecular interactions of this compound are expected to be directed by the presence of the two halogen atoms and the carbonyl group.

Specific studies on the halogen bonding of this compound are not present in the surveyed literature. However, the principles of halogen bonding are well-established, and studies on related dihalogenated molecules provide a strong basis for predicting its behavior.

A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site. rsc.orgwikipedia.orgacs.org The strength of this interaction generally follows the trend I > Br > Cl > F, which is related to the polarizability of the halogen atom. wikipedia.org Both the iodine and bromine atoms in this compound can act as halogen bond donors. The electrophilic region, often termed a "σ-hole," is located on the halogen atom opposite to the C-X covalent bond. rsc.org

In a related compound, 3,4-(Ethylenedioxy)-4'-iodobenzophenone, it is noted that the iodine atom can participate in halogen bonding. For this compound, it is mentioned that the bromine's lower electronegativity and smaller atomic radius compared to iodine result in weaker halogen bonding.

Studies on dihalogenated phenols, such as 4-bromo-3-chlorophenol, have shown the presence of specific halogen-halogen interactions in the solid state, which can be classified as type I or type II contacts. nih.gov Type II contacts are considered true halogen bonds, where the electrophilic region of one halogen interacts with the nucleophilic region of another. nih.gov Given the presence of two different halogens, this compound could exhibit a variety of halogen bonding motifs in its crystal structure, including I···O, Br···O, I···Br, I···I, and Br···Br interactions with itself or other molecules. The carbonyl oxygen of another benzophenone molecule could serve as a potent halogen bond acceptor. The strength and directionality of these bonds are key factors in crystal engineering. wikipedia.org

There are no specific hydrogen bonding studies available for this compound. As the molecule itself does not possess hydrogen bond donors, it would primarily act as a hydrogen bond acceptor through its carbonyl oxygen.

The carbonyl group of benzophenone is a known hydrogen bond acceptor. researchgate.netscispace.com In protic solvents, benzophenone can exist in two states: with a hydrogen-bonded carbonyl group or a "dangling" (non-hydrogen-bonded) carbonyl group. scispace.com The formation of a hydrogen bond to the carbonyl oxygen can significantly impact the molecule's photophysical properties, such as the rate of intersystem crossing. researchgate.netscispace.com

In studies of 2,4-dihydroxybenzophenone (B1670367) derivatives, which have intramolecular hydrogen bonds, it was found that halogen substituents can increase the strength of these bonds. nih.gov While this compound does not have intramolecular hydrogen bonds, this finding suggests that the electronic influence of the bromine and iodine atoms would modulate the charge distribution on the carbonyl group, thereby affecting its ability to accept hydrogen bonds from donor molecules. For instance, NBO analysis on substituted benzophenones has shown that substituents cause charge redistribution, which in turn affects hydrogen bond formation and strength. nih.gov Therefore, in the presence of suitable hydrogen bond donors, the carbonyl oxygen of this compound is expected to be the primary site of intermolecular hydrogen bonding.

Advanced Applications of 4 Bromo 3 Iodobenzophenone in Organic Synthesis

Utilization as a Key Building Block

The presence of two different halogen atoms on separate phenyl rings, combined with the ketone functional group, makes 4'-Bromo-3-iodobenzophenone a highly useful scaffold in synthetic organic chemistry.

The primary utility of this compound lies in its role as a starting material for the synthesis of elaborate organic molecules. Its dihalogenated nature permits sequential cross-coupling reactions, where one halogen is selectively reacted while the other remains intact for a subsequent transformation. nih.gov This stepwise functionalization is crucial for building molecular complexity and accessing target compounds that would be difficult to synthesize otherwise. For instance, a Suzuki coupling could be performed selectively at the more reactive C-I bond, followed by a Sonogashira, Heck, or another Suzuki coupling at the C-Br bond, yielding a tri- or tetra-substituted benzophenone (B1666685) derivative. core.ac.uk

Table 1: Potential Complex Molecule Synthesis from this compound

| Target Molecule Class | Synthetic Strategy | Potential Application Area |

| Polysubstituted Biaryls | Sequential Suzuki couplings at C-I then C-Br positions. | Pharmaceutical intermediates, liquid crystals. ossila.com |

| Alkynyl-Aryl Ketones | Sonogashira coupling at the C-I position, leaving the C-Br for further functionalization. | Organic electronics, bioactive probes. |

| Stilbene Derivatives | Heck coupling at either the C-I or C-Br position. | Photochemical switches, organic light-emitting diode (OLED) materials. bldpharm.com |

This controlled approach allows for the creation of a diverse library of compounds from a single, readily available precursor, which is a significant advantage in fields like medicinal chemistry and materials science for developing structure-activity relationships. ossila.com

As a reagent, this compound participates in a wide array of chemical transformations central to modern organic synthesis. The distinct reactivity of its C-I and C-Br bonds under different catalytic conditions is the most significant aspect of its utility. ossila.comnih.gov The benzophenone carbonyl group can also be transformed, for example, through reduction to a secondary alcohol or conversion to an imine, further expanding its synthetic potential. oregonstate.edu

Table 2: Chemical Transformations Involving this compound

| Reaction Type | Typical Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boronic acid. | Biaryl ketones. |

| Heck Coupling | Pd catalyst, base, alkene. | Alkenyl-substituted benzophenones. |

| Sonogashira Coupling | Pd/Cu co-catalysis, base, terminal alkyne. | Alkynyl-substituted benzophenones. |

| Buchwald-Hartwig Amination | Pd catalyst, ligand (e.g., BINAP), base, amine. | Amino-substituted benzophenones. |

| Ketone Reduction | NaBH₄ or LiAlH₄. | Diaryl-substituted methanols. |

| Grignard Reaction | Organomagnesium halide (R-MgX). | Tertiary alcohols. |

These transformations highlight the compound's role as a versatile platform for introducing a wide range of functional groups, enabling the synthesis of molecules with tailored electronic, optical, or biological properties. ontosight.ai

Development of Novel Materials

The unique combination of a photoactive benzophenone core and reactive halogen sites makes this compound a promising candidate for the development of advanced functional materials. bldpharm.comnih.gov

In polymer science, dihalogenated aromatic compounds are fundamental monomers for producing high-performance polymers via step-growth polymerization, particularly through polycondensation reactions like Suzuki polymerization. unipi.it this compound can act as a monomer or a cross-linking agent. rsc.org Polymerization can proceed through its two reactive halogen sites to form novel polymer backbones. The benzophenone unit integrated into the polymer chain can impart specific properties such as UV-absorbance or photo-crosslinkability.

Table 3: Potential Polymer Synthesis Using this compound

| Polymer Type | Role of this compound | Potential Polymer Properties |

| Conjugated Polymers | Monomer in Pd-catalyzed cross-coupling polymerization. unipi.it | Electroluminescent, semiconducting. |

| Photo-crosslinkable Polymers | Co-monomer or additive. | UV-curable, improved thermal stability. |

| Functional Polyaryletherketones (PAEKs) | Monomer in nucleophilic aromatic substitution polymerization. | High thermal resistance, chemical stability. |

The ability to synthesize polymers containing this moiety opens avenues for creating materials with built-in functionalities for specialized applications. mdpi.comnih.gov

The intrinsic properties of the this compound molecule are directly transferable to the materials synthesized from it. The benzophenone core is a well-known photosensitizer and photoinitiator, capable of absorbing UV light and initiating chemical reactions like polymerization or cross-linking. oregonstate.edu Materials incorporating this structure could be used in photolithography, UV-curing inks, and coatings. Furthermore, the presence of heavy atoms (bromine and iodine) can enhance properties like intersystem crossing, which is relevant for applications in phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy. bldpharm.com

Table 4: Potential Functional Materials Derived from this compound

| Material Type | Key Feature from Compound | Potential Application |

| Photopolymers | Benzophenone photoinitiator core. | 3D printing, dental resins, photoresists. |

| OLED Materials | Heavy-atom effect from Br and I. bldpharm.com | Phosphorescent emitters in display technology. |

| Conductive Polymers | Extended π-conjugation via cross-coupling. | Organic electronics, sensors. |

| Liquid Crystals | Rigid, anisotropic molecular shape. ossila.com | Display devices. |

By leveraging its unique chemical handles and inherent photophysical properties, this compound serves as a valuable component in the design and synthesis of next-generation functional materials. nih.gov

Future Research Trajectories and Methodological Advancements for 4 Bromo 3 Iodobenzophenone Chemistry

Exploration of Undiscovered Reactivity Profiles

The primary allure of 4'-Bromo-3-iodobenzophenone in synthetic chemistry lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is generally weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond. ossila.com This inherent difference allows for selective functionalization, a key area for future exploration.

Detailed research findings indicate that while the iodide is typically more reactive, factors such as the choice of catalyst, ligands, and reaction conditions can modulate this selectivity. ossila.com Some reports on analogous structures suggest that bromine's lower electronegativity can, under specific circumstances, lead to faster reaction kinetics in cross-coupling reactions. This ambiguity presents a compelling trajectory for systematic investigation to map the precise conditions required to selectively target either the C-I or C-Br bond.

Future research should focus on expanding the repertoire of reactions beyond standard Suzuki and Heck couplings. Investigating its performance in a wider array of transformations could uncover novel reactivity. Key areas for exploration include:

Sequential Cross-Coupling Reactions: Systematically developing one-pot or sequential protocols for Sonogashira, Buchwald-Hartwig amination, cyanation, or Stille couplings to install diverse functionalities at the 3- and 4'-positions.

Metal-Halogen Exchange: Exploring selective lithium-halogen or magnesium-halogen exchange reactions, which could be controlled by temperature and stoichiometry to generate distinct organometallic intermediates for subsequent elaboration.

Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis for the activation of the C-I or C-Br bonds, which could offer alternative reactivity pathways under mild conditions, including dehalogenations or couplings. acs.org

Directed Ortho-Metalation: While the current substitution pattern does not lend itself to classical directed ortho-metalation, derivatives synthesized from this scaffold could be designed to exploit this powerful C-H activation strategy.

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, properties, and reactivity of this compound and its derivatives necessitates the integration of sophisticated analytical and computational methods. While standard techniques like 1H and 13C NMR are fundamental, advanced methods are crucial for unambiguous characterization and for predicting chemical behavior.

Advanced Spectroscopy: Future studies will benefit from the routine application of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to definitively assign proton and carbon signals, especially in complex derivatives where spectral overlap is common. jfn.ac.lk High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. For derivatives designed for materials science, solid-state NMR could provide critical insights into the structure and packing in the solid state. jfn.ac.lk

Computational Chemistry: The application of computational techniques, particularly Density Functional Theory (DFT), is a promising avenue for gaining deeper insight. dntb.gov.uarsc.org DFT calculations can be employed to:

Predict and Corroborate Spectroscopic Data: Theoretical calculations of NMR chemical shifts and vibrational frequencies (IR) can aid in the interpretation of experimental spectra. dntb.gov.uaresearchgate.net

Analyze Electronic Structure: Computation of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can explain the compound's reactivity and intermolecular interactions. dntb.gov.ua

Model Reaction Mechanisms: DFT can be used to calculate the energy barriers for the oxidative addition of palladium to the C-I versus the C-Br bond, helping to rationalize and predict the selectivity observed in cross-coupling reactions and resolve experimental discrepancies. rsc.org

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly central to modern synthetic chemistry. imist.mahilarispublisher.com Future research on this compound should prioritize the development of more sustainable synthetic protocols.

The classical synthesis of benzophenones often involves Friedel-Crafts acylation, which traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant aqueous waste during workup. Future work could focus on replacing these with recyclable solid acid catalysts.

Further green advancements could include:

Alternative Energy Sources: The use of microwave irradiation or sonication has been shown to accelerate related organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govijisrt.com

Greener Solvents: Research into replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with more environmentally benign alternatives such as ethanol (B145695), water, or 2-methyltetrahydrofuran (B130290) is crucial. hilarispublisher.comhilarispublisher.com Photochemical reactions, which can be conducted in solvents like ethanol using sunlight as a renewable energy source, represent a particularly green approach for certain transformations of the benzophenone (B1666685) core. imist.maresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through multicomponent reactions (MCRs), would be a significant step forward. nih.gov

Rational Design of Derivatives for Specific Synthetic Goals

This compound is an ideal scaffold for the rational design of new molecules with tailored properties for specific applications in medicine and materials science. nih.gov The ability to selectively functionalize the two halogen positions allows for the construction of a diverse library of derivatives.

Medicinal Chemistry: The benzophenone motif is a common scaffold in many pharmacologically active natural products and synthetic drugs. nih.govrsc.org Derivatives of this compound can be designed as precursors for novel bioactive compounds. researchgate.netmdpi.comub.edu By using the differential reactivity of the C-I and C-Br bonds, medicinal chemists can introduce specific pharmacophores at each position to optimize binding to biological targets such as enzymes or receptors. This dual-addressability is highly valuable for structure-activity relationship (SAR) studies.

Materials Science: The unique electronic and structural features of this compound make it a promising candidate for the synthesis of advanced functional materials.

Covalent Organic Frameworks (COFs): Substituted benzophenones are used in the synthesis of COFs, which are crystalline porous polymers with applications in gas storage and catalysis. d-nb.inforsc.org The bromo- and iodo- groups could be converted into linking functionalities to build novel COF structures.

Organic Electronics: The presence of heavy atoms (bromine and iodine) can enhance intersystem crossing and promote phosphorescence. This makes derivatives of this compound interesting targets for the development of new materials for organic light-emitting diodes (OLEDs) or as photosensitizers.

The systematic exploration of these future research directions will undoubtedly establish this compound as a powerful and versatile tool in the synthetic chemist's arsenal.

Q & A

Basic: What are the key synthetic routes for preparing 4'-Bromo-3-iodobenzophenone, and how does regioselectivity impact yield?

Answer:

this compound is synthesized via sequential halogenation or cross-coupling reactions. For example:

- Halogenation: Bromination of 3-iodobenzophenone using Br₂/FeBr₃ under anhydrous conditions at 0–5°C achieves regioselective bromination at the para position relative to the carbonyl group .

- Cross-coupling: Suzuki-Miyaura coupling of 3-iodophenylboronic acid with 4-bromobenzoyl chloride in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the product (reported yields: 60–75%) .

Critical Note: Regioselectivity depends on steric hindrance and directing effects of the carbonyl group. Impurities like 3-bromo-4-iodo isomers may form if temperature exceeds 10°C during bromination .

Advanced: How do contradictory NMR data arise in characterizing this compound derivatives, and how can researchers resolve them?

Answer:

Contradictions in NMR data (e.g., δ 7.8–8.2 ppm aromatic signals) often stem from:

- Solvent effects: DMSO-d₆ vs. CDCl₃ shifts proton signals due to hydrogen bonding with the carbonyl group.

- Dynamic exchange: Rotameric forms of the benzophenone moiety in solution cause splitting or broadening of peaks .

Resolution: - Use VT-NMR (variable-temperature NMR) to freeze rotamers at –40°C.

- Compare with computed spectra (DFT/B3LYP/6-31G*) for signal assignment .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) to isolate crystals (mp 128–130°C; purity >95% by HPLC) .

- Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) eluent removes iodinated byproducts (Rf = 0.45) .

Caution: Avoid halogenated solvents (e.g., DCM) due to co-elution risks with polyhalogenated impurities .

Advanced: How does the electronic nature of bromo and iodo substituents influence Ullmann coupling reactivity?

Answer:

The iodo group’s lower electronegativity (vs. bromo) enhances oxidative addition to Cu(I) or Pd(0) catalysts, enabling faster coupling rates. Key findings:

- Kinetic studies: Ullmann coupling of this compound with aryl amines proceeds via iodide displacement (k = 0.12 min⁻¹) followed by bromine substitution (k = 0.03 min⁻¹) .

- Electronic effects: Electron-withdrawing carbonyl groups deactivate the aryl ring, requiring higher temperatures (120°C) for bromine participation .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- FT-IR: Strong C=O stretch at 1680 cm⁻¹ and C-I/Br stretches at 550–600 cm⁻¹ .

- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 374.89 (calculated: 374.91) .

- X-ray Crystallography: Confirms dihedral angles (85–90°) between aromatic rings, critical for photophysical studies .

Advanced: How can researchers address discrepancies in reported melting points for this compound?

Answer:

Discrepancies (e.g., mp 128–130°C vs. 125–127°C) arise from: